
(3,5-Dimethylisoxazol-4-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylisoxazol-4-yl)methanethiol is an organic compound with the molecular formula C6H9NOS and a molecular weight of 143.21 g/mol It is characterized by the presence of an isoxazole ring substituted with two methyl groups at positions 3 and 5, and a methanethiol group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)methanethiol typically involves the reaction of 4-(chloromethyl)-3,5-dimethylisoxazole with a thiol reagent . The reaction conditions often include the use of a base to facilitate the substitution reaction, resulting in the formation of the desired methanethiol derivative. The general reaction scheme can be represented as follows:
4-(Chloromethyl)-3,5-dimethylisoxazole+RSH→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in pharmaceutical applications, particularly as a potential inhibitor of bromodomain and extra-terminal (BET) proteins, which are important targets in cancer therapy. Research indicates that derivatives of (3,5-Dimethylisoxazol-4-yl)methanethiol can effectively inhibit the BRD4 bromodomain family, demonstrating significant antiproliferative effects on acute myeloid leukemia cells without general cytotoxicity in other cancer cell lines .
Anticancer Activity
Several studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, derivatives containing the isoxazole moiety have been synthesized and tested for their cytotoxic effects. One study reported IC₅₀ values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating significant efficacy .
Table 1: Antiproliferative Activity of Isoxazole Derivatives
Compound Name | Cancer Cell Line | IC₅₀ Value (μM) | Notes |
---|---|---|---|
Compound 5a | MDA-MB-231 | 5.2 | Induces early apoptosis |
Compound 5b | MV4;11 | 22.2 | Strong antiproliferative effects |
Compound 6 | HEK-293 (normal) | >100 | Minimal cytotoxicity |
Mechanistic Studies
Research has also focused on understanding the mechanism of action of this compound derivatives. Studies have shown that these compounds can induce apoptosis by modulating the expression of genes involved in cell cycle regulation and apoptosis pathways, such as Bcl-2 and p21WAF-1 .
Case Study 1: Inhibition of BET Proteins
In a structured optimization study, researchers designed derivatives of this compound to inhibit BET proteins effectively. The study utilized X-ray crystallography to elucidate binding interactions, leading to the identification of potent inhibitors with favorable pharmacological profiles .
Case Study 2: Antiproliferative Effects
A recent investigation focused on the cytotoxic effects of isoxazole derivatives on multi-drug resistant cancer cell lines. The results indicated that specific modifications to the isoxazole structure enhanced their anticancer activity significantly compared to unmodified compounds .
Mechanism of Action
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)methanethiol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of bromodomain-containing proteins such as BRD4 . The compound binds to the acetyl-lysine recognition site of these proteins, thereby interfering with their function and affecting cellular processes such as gene expression and DNA repair .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the methanethiol group, making it less reactive in certain chemical reactions.
4-Methylisoxazole: Has a single methyl group, resulting in different chemical properties and reactivity.
Isoxazole: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness
(3,5-Dimethylisoxazol-4-yl)methanethiol is unique due to the presence of both the isoxazole ring and the methanethiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
(3,5-Dimethylisoxazol-4-yl)methanethiol is a compound belonging to the isoxazole family, characterized by a five-membered ring that includes nitrogen and oxygen atoms. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C7H11NOS. Its structure features a dimethylisoxazole ring substituted with a methanethiol group, contributing to its unique chemical reactivity and biological activity.
Isoxazoles, including this compound, are known to interact with various biological targets. The mechanism of action may involve:
- Enzyme Inhibition : Compounds in this class can inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Modulation : They may act as ligands for certain receptors, influencing cellular signaling pathways.
- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation through apoptotic pathways and cell cycle regulation.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study reported that certain 3,5-dimethylisoxazole derivatives demonstrated strong antiproliferative effects against acute myeloid leukemia cells (MV4;11) without general cytotoxicity to other cell lines tested .
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
5a | MDA-MB-231 | 5.2 | Induced apoptosis |
5b | HEK-293 | 102.4 | Minimal cytotoxicity |
Antioxidant and Antimicrobial Activity
This compound has also been associated with antioxidant properties and antimicrobial activity against various pathogens. The presence of the methanethiol group enhances its reactivity, potentially leading to the formation of reactive oxygen species that can combat oxidative stress and microbial infections.
Case Studies
- Inhibition of BRD4 : A study focused on optimizing 3,5-dimethylisoxazole derivatives as inhibitors of the bromodomain and extra-terminal (BET) proteins, particularly BRD4. These inhibitors showed promising results in cancer therapy by affecting gene expression related to cell proliferation .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of isoxazole derivatives on cancer cells. The results indicated that certain compounds significantly reduced cell viability and induced apoptosis by altering the expression levels of apoptosis-related genes such as Bcl-2 and p21WAF-1 .
Q & A
Basic Questions
Q. What are the established synthetic routes for (3,5-Dimethylisoxazol-4-yl)methanethiol and its derivatives?
The compound can be synthesized via a two-step method:
- Step 1 : React 2,4-pentanedione with formaldehyde and hydroxylamine to form the isoxazole ring.
- Step 2 : Introduce the thiol group by reacting with α,ω-dithiols under controlled conditions. For derivatives, Pd(II) or Cu(I) complexes can be formed by treating the ligand with metal salts (e.g., PdCl₂ in acetonitrile) . Key parameters include solvent choice (e.g., ethanol for recrystallization) and reaction time (18–24 hours for optimal yield).
Q. How is structural characterization performed for this compound derivatives?
- IR Spectroscopy : Identify M–S bonds (e.g., Pd–S at 334 cm⁻¹, Cu–S at 320 cm⁻¹) in metal complexes .
- NMR : Analyze diastereomeric mixtures in solution (e.g., Pd(II) complexes show distinct proton splitting patterns) .
- Elemental Analysis : Confirm ligand-to-metal ratios (e.g., 1:1 for Pd(II), 1:2 for Cu(I)) .
Q. What safety precautions are critical when handling this compound?
While direct safety data for this compound are limited, related isoxazole derivatives (e.g., 3,5-Dimethylisoxazol-4-yl isocyanate) require:
- Use of fume hoods and personal protective equipment (PPE) due to respiratory and skin hazards.
- Storage in inert atmospheres to prevent decomposition .
Advanced Questions
Q. How can reaction conditions be optimized to enhance yield in bis[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]alkane synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve intermediate stability during reflux .
- Catalyst Use : Acidic conditions (e.g., glacial acetic acid) accelerate condensation with aldehydes .
- Purification : Recrystallization from ethanol-water mixtures increases purity (>95%) .
Q. What mechanistic insights explain the hepatoprotective activity of this compound-Pd(II) complexes?
The Pd(II) complex 3 exhibits hepatoprotection comparable to S-adenosylmethionine (SAM) by:
- Stabilizing hepatocyte membranes via sulfur-mediated antioxidant activity.
- Activating transsulfuration pathways (e.g., glutathione synthesis) to detoxify xenobiotics . In vivo assays in rodent models show reduced liver enzyme (ALT/AST) levels at 10–50 mg/kg doses .
Q. How can contradictory results in biological assays for sulfur-containing derivatives be resolved?
- Dose-Response Analysis : Test sub-micromolar to millimolar ranges to identify non-linear effects (e.g., methanethiol inhibition above 3 µM) .
- Competitive Assays : Compare enzyme-generated vs. exogenous methanethiol using isotopic labeling (e.g., ²H₃-SAM) to trace metabolic pathways .
- Toxicity Screening : Use combinatorial series (e.g., ligands vs. metal complexes) to isolate structure-specific effects .
Q. What methodologies validate the regioselectivity of isoxazole functionalization in derivatives?
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., para vs. meta positions).
- Kinetic Studies : Monitor reaction intermediates via GC-MS or HPLC to identify rate-determining steps .
- Computational Modeling : Predict reactive sites using DFT calculations for electrophilic/nucleophilic attacks .
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-6(3-9)5(2)8-7-4/h9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMCJLFTATZHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.